5-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide
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Overview
Description
5-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiophene ring, a piperidine ring, and a thiolane ring
Mechanism of Action
Target of Action
Compounds like “5-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide” often target specific proteins or enzymes in the body. These targets are usually key components in biological pathways, and their modulation can lead to therapeutic effects .
Mode of Action
The compound may interact with its target by binding to a specific site, often called the active site. This binding can inhibit the function of the target protein or enzyme, or it may alter its function in a way that produces a therapeutic effect .
Biochemical Pathways
The compound’s action on its target can affect various biochemical pathways. For example, if the target is an enzyme involved in a disease-related pathway, inhibiting this enzyme could disrupt the pathway and alleviate the disease symptoms .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound will determine how it is absorbed into the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted. These properties can greatly affect the compound’s bioavailability and its therapeutic effects .
Result of Action
The molecular and cellular effects of the compound’s action will depend on its mode of action and the biochemical pathways it affects. These effects could range from the inhibition of a disease-causing process to the activation of a beneficial process .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain conditions may enhance or inhibit the compound’s interaction with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the Thiolane Ring: The thiolane ring is introduced via a nucleophilic substitution reaction, where a thiolane derivative reacts with the piperidine intermediate.
Attachment of the Thiophene Ring: The thiophene ring is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Chlorination and Amidation: The final steps involve chlorination of the thiophene ring and subsequent amidation to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic effects, including antithrombotic and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide: Unique due to its specific combination of heterocyclic rings.
Thiophene-2-carboxamide derivatives: Similar in structure but may lack the piperidine or thiolane rings.
Piperidine derivatives: Similar in having the piperidine ring but different in other structural aspects.
Uniqueness
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-chloro-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2OS2/c16-14-2-1-13(21-14)15(19)17-9-11-3-6-18(7-4-11)12-5-8-20-10-12/h1-2,11-12H,3-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRCEAMUZNZAIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(S2)Cl)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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